![molecular formula C10H8BrN7S B5775660 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole, commonly known as BPTMT, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. BPTMT is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
BPTMT inhibits CK2 by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of its target proteins. CK2 is involved in the phosphorylation of many proteins, including those involved in cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by BPTMT results in the disruption of these cellular processes, leading to cell death.
Biochemical and Physiological Effects
BPTMT has been shown to induce apoptosis in various cancer cell lines by inhibiting CK2. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BPTMT has also been shown to inhibit the growth of malaria parasites by targeting the CK2 pathway.
Advantages and Limitations for Lab Experiments
BPTMT is a potent inhibitor of CK2, making it useful for studying the role of CK2 in various cellular processes. However, its low yield of synthesis and high cost can limit its use in large-scale experiments. Additionally, BPTMT has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on BPTMT could focus on improving its synthesis method and increasing its yield. Additionally, further studies could investigate the potential of BPTMT in the treatment of other diseases, such as neurodegenerative diseases and viral infections. The development of more potent and selective CK2 inhibitors could also be an area of future research.
Synthesis Methods
The synthesis of BPTMT involves the reaction of 4-bromoaniline with 4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate and DMF (N,N-dimethylformamide) solvent. The resulting product is then reacted with sodium azide and copper sulfate to form BPTMT. The yield of BPTMT synthesis is around 50%.
Scientific Research Applications
BPTMT has been extensively studied for its potential in cancer treatment. CK2 is overexpressed in many types of cancer, and its inhibition by BPTMT has been shown to induce cell death and inhibit tumor growth in various cancer cell lines. BPTMT has also been studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting CK2-mediated inflammation.
properties
IUPAC Name |
1-(4-bromophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGJOFNKJYQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.